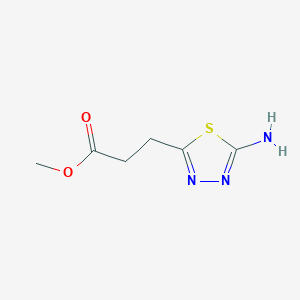
Methyl 3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate
Cat. No. B1422876
Key on ui cas rn:
227958-72-7
M. Wt: 187.22 g/mol
InChI Key: XKJBTZLTBJXIEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08017608B2
Procedure details


3-Chlorocarbonyl-propionic acid methyl ester (4.4 g, 21 mmol) is added dropwise to a stirred suspension of thiosemicarbazide (4.0 g, 44 mmol) in THF (25 ml) at 0° C. After stirring at room temperature for 18 h the product which precipitates is removed by filtration and washed with diethyl ether. This product (7.1 g, 34 mmol) is suspended in toluene (30 ml) at 0° C. and methane sulfonic acid (3.37 ml, 52 mmol) is added dropwise to the stirred reaction. The reaction is heated at 70° C. for 3 hours then concentrated at reduced pressure. Methanol (30 ml) is added followed by slow addition of aqueous ammonia, with stirring, until the solution is basic. The titled compound which precipitates is removed by filtration and purified by chromatography on silica, eluting with chloroform-methanol (10:1).



[Compound]
Name
product
Quantity
7.1 g
Type
reactant
Reaction Step Two



Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:9])[CH2:4][CH2:5][C:6](Cl)=O.[NH2:10][NH:11][C:12]([NH2:14])=[S:13].CS(O)(=O)=O>C1COCC1.C1(C)C=CC=CC=1>[CH3:1][O:2][C:3](=[O:9])[CH2:4][CH2:5][C:6]1[S:13][C:12]([NH2:14])=[N:11][N:10]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
4.4 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(CCC(=O)Cl)=O
|
|
Name
|
|
|
Quantity
|
4 g
|
|
Type
|
reactant
|
|
Smiles
|
NNC(=S)N
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
[Compound]
|
Name
|
product
|
|
Quantity
|
7.1 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
3.37 mL
|
|
Type
|
reactant
|
|
Smiles
|
CS(=O)(=O)O
|
Step Four
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring at room temperature for 18 h the product which
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
precipitates
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is removed by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with diethyl ether
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction is heated at 70° C. for 3 hours
|
|
Duration
|
3 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
then concentrated at reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Methanol (30 ml) is added
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
followed by slow addition of aqueous ammonia
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
with stirring, until the solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The titled compound which precipitates
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is removed by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified by chromatography on silica
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with chloroform-methanol (10:1)
|
Outcomes


Product
Details
Reaction Time |
18 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
COC(CCC=1SC(=NN1)N)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
